N,N-dimethyl-4-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)benzene-1-sulfonamide
Description
N,N-dimethyl-4-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)benzene-1-sulfonamide is a heterocyclic sulfonamide derivative characterized by a fused [1,2,4]triazolo[4,3-b]pyridazine core linked to an octahydropyrrolo[3,4-c]pyrrole moiety and a dimethyl-substituted benzene sulfonamide group. However, direct biological data for this compound are absent in the provided evidence, necessitating comparative analysis with structurally analogous compounds.
Properties
IUPAC Name |
N,N-dimethyl-4-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3S/c1-24(2)31(29,30)17-5-3-14(4-6-17)20(28)26-11-15-9-25(10-16(15)12-26)19-8-7-18-22-21-13-27(18)23-19/h3-8,13,15-16H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNHGHQBVJSZLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-dimethyl-4-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, focusing on its synthesis, structure-activity relationships (SAR), and pharmacological evaluations.
Chemical Structure
The compound features several key structural components:
- Sulfonamide group : Known for its antibacterial properties.
- Triazolo and pyridazine rings : These heterocycles are often associated with diverse biological activities, including anticancer and anti-inflammatory effects.
- Octahydropyrrolo[3,4-c]pyrrole moiety : This bicyclic structure may contribute to the compound's unique pharmacological profile.
Molecular Formula
The molecular formula of the compound is with a molecular weight of approximately 450.54 g/mol.
Anticancer Properties
Recent studies have focused on the compound's potential as an anticancer agent. For instance, derivatives of triazolo-pyridazine have been evaluated for their inhibitory effects on c-Met kinase, a protein often overexpressed in various cancers.
In Vitro Studies
In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising compounds showed IC50 values ranging from 1.06 to 2.73 µM against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
The mechanism by which these compounds exert their anticancer effects appears to involve:
- Inhibition of c-Met kinase : The compounds bind to the ATP-binding site of the kinase, preventing its activity and thus inhibiting cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that these compounds can induce late apoptosis in cancer cells, suggesting a potential therapeutic application in oncology .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the triazole and pyridazine moieties significantly affect biological activity. For example:
- Substituents on the benzene ring can enhance or diminish cytotoxicity.
- The presence of halogen atoms seems to influence the binding affinity to c-Met kinase.
Case Study 1: Synthesis and Evaluation of Triazolo-Pyridazine Derivatives
A recent study synthesized a series of triazolo-pyridazine derivatives and evaluated their biological activities. Among these, one derivative demonstrated notable cytotoxicity with an IC50 value comparable to established drugs like Foretinib .
Case Study 2: Pharmacological Profiling
Another study focused on pharmacological profiling, assessing the compound's ability to inhibit various kinases involved in tumor growth. The results indicated that specific substitutions on the triazole ring significantly enhanced inhibitory activity against c-Met kinase, suggesting pathways for further optimization in drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several triazolo-pyridazine and sulfonamide derivatives. Key analogues include:
N-(5-(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methoxypyridin-3-yl)-4-fluorobenzenesulfonamide ():
- Structural Differences :
- Chloro substituent on the triazolo-pyridazine ring vs.
- Methoxy-pyridine vs. octahydropyrrolo[3,4-c]pyrrole in the target.
- Hypothesized Effects :
N-substituted 5-benzoyl-4-alkylsulfanyl-2-pyridones ():
- Structural Differences :
- Pyridone core vs. triazolo-pyridazine in the target compound.
- Sulfanyl groups vs. sulfonamide in the target.
- Hypothesized Effects :
- The triazolo-pyridazine core in the target compound may improve π-π stacking interactions in biological targets compared to pyridones. Sulfonamide groups generally exhibit stronger acidity (pKa ~10) than sulfanyl groups, influencing solubility and membrane permeability .
N-(4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)pyrrolidine-1-sulfonamide ():
- Structural Differences :
- Bicyclo[2.2.2]octane vs. benzene sulfonamide in the target.
- Pyrrolidine sulfonamide vs. dimethyl-substituted sulfonamide.
- Hypothesized Effects :
- The bicyclo-octane may reduce solubility but enhance steric shielding, whereas the dimethyl group in the target compound could increase lipophilicity (logP) by ~0.5–1.0 units .
Physicochemical and Pharmacological Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
